4-methyl-2-phenyl-N'-(1-prop-2-ynylpiperidine-4-carbonyl)-1,3-thiazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-2-phenyl-N’-(1-prop-2-ynylpiperidine-4-carbonyl)-1,3-thiazole-5-carbohydrazide is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-phenyl-N’-(1-prop-2-ynylpiperidine-4-carbonyl)-1,3-thiazole-5-carbohydrazide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under basic conditions.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an appropriate electrophile.
Attachment of the Prop-2-ynyl Group: The prop-2-ynyl group can be introduced through a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Final Assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the piperidine moiety. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenyl ring and the piperidine nitrogen. Halogenation and alkylation are common substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., methyl iodide)
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with alcohol groups replacing carbonyl groups.
Substitution: Substituted derivatives with new functional groups attached to the phenyl ring or piperidine nitrogen.
Scientific Research Applications
Chemistry
In chemistry, 4-methyl-2-phenyl-N’-(1-prop-2-ynylpiperidine-4-carbonyl)-1,3-thiazole-5-carbohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with specific enzymes or receptors. Research is ongoing to determine its efficacy and safety as a pharmaceutical agent.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength. Its unique structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of 4-methyl-2-phenyl-N’-(1-prop-2-ynylpiperidine-4-carbonyl)-1,3-thiazole-5-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound’s thiazole ring and piperidine moiety are likely to play key roles in binding to these targets, while the prop-2-ynyl group may enhance its reactivity and specificity. The exact pathways involved depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide: Lacks the piperidine and prop-2-ynyl groups, making it less complex and potentially less bioactive.
2-phenyl-N’-(1-prop-2-ynylpiperidine-4-carbonyl)-1,3-thiazole-5-carbohydrazide: Similar structure but without the methyl group, which may affect its reactivity and binding properties.
4-methyl-2-phenyl-N’-(1-prop-2-ynylpiperidine-4-carbonyl)-1,3-thiazole-5-carbohydrazone: A hydrazone derivative that may exhibit different chemical and biological properties due to the presence of the hydrazone group.
Uniqueness
The uniqueness of 4-methyl-2-phenyl-N’-(1-prop-2-ynylpiperidine-4-carbonyl)-1,3-thiazole-5-carbohydrazide lies in its combination of structural features, which confer a distinct set of chemical and biological properties
Properties
IUPAC Name |
4-methyl-2-phenyl-N'-(1-prop-2-ynylpiperidine-4-carbonyl)-1,3-thiazole-5-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-3-11-24-12-9-15(10-13-24)18(25)22-23-19(26)17-14(2)21-20(27-17)16-7-5-4-6-8-16/h1,4-8,15H,9-13H2,2H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDYQKPGXFKHXHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NNC(=O)C3CCN(CC3)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.